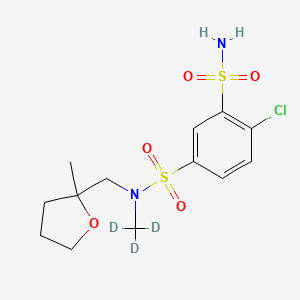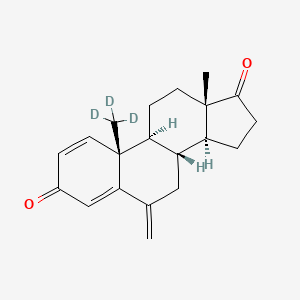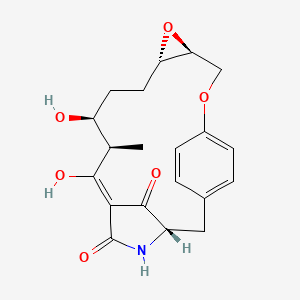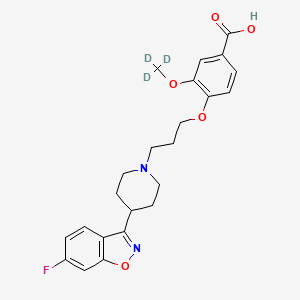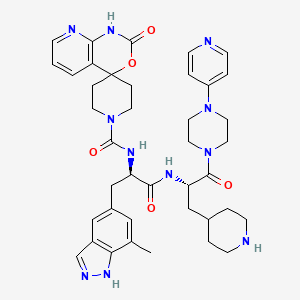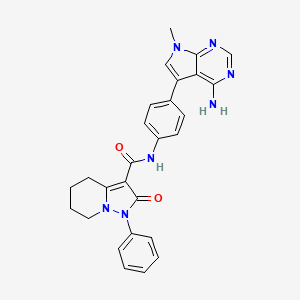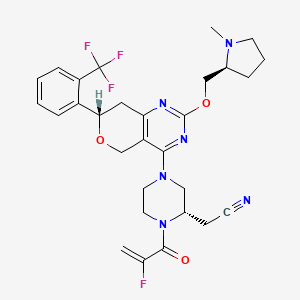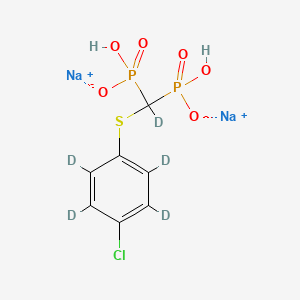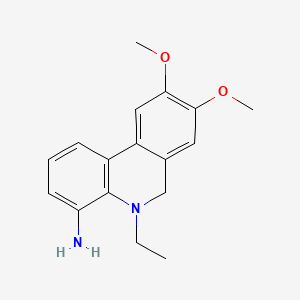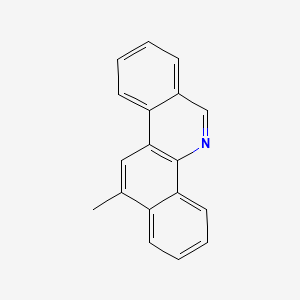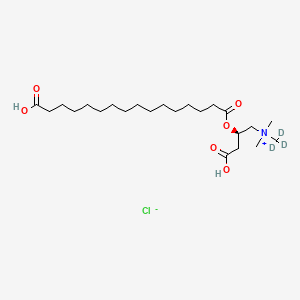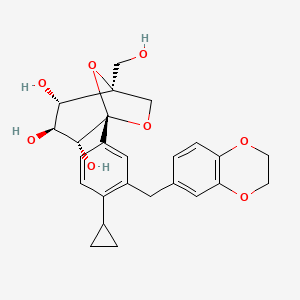
Sglt1/2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sglt1/2-IN-1, also known as sotagliflozin, is a dual inhibitor of sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. This compound is primarily used for the treatment of type 1 and type 2 diabetes mellitus. By inhibiting both renal sodium-glucose co-transporter-2 and intestinal sodium-glucose co-transporter-1, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines, leading to improved glycemic control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sotagliflozin involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a benzyl alcohol derivative, followed by its conversion to a benzyl chloride. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product .
Industrial Production Methods: Industrial production of sotagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Sotagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of sotagliflozin include benzyl alcohol, thiophene derivatives, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from these reactions is sotagliflozin itself. during the synthesis, several intermediates are also produced, which are subsequently converted to the final product through additional reactions .
Aplicaciones Científicas De Investigación
Sotagliflozin has a wide range of scientific research applications. In the field of medicine, it is used to improve glycemic control in patients with type 1 and type 2 diabetes mellitus. It has also shown potential in reducing cardiovascular events and improving heart failure outcomes . In biology, sotagliflozin is used to study the mechanisms of glucose transport and its regulation. In chemistry, it serves as a model compound for the development of new sodium-glucose co-transporter inhibitors .
Mecanismo De Acción
Sotagliflozin exerts its effects by inhibiting both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. By blocking these transporters, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines. This leads to increased urinary glucose excretion and reduced postprandial glucose levels . The molecular targets of sotagliflozin are the sodium-glucose co-transporters, and the pathways involved include glucose transport and metabolism .
Comparación Con Compuestos Similares
Sotagliflozin is unique in its dual inhibition of both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. Other similar compounds, such as canagliflozin and dapagliflozin, primarily inhibit sodium-glucose co-transporter-2 and do not have significant activity against sodium-glucose co-transporter-1 . This dual inhibition makes sotagliflozin more effective in reducing postprandial glucose levels and improving glycemic control .
List of Similar Compounds:- Canagliflozin
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
These compounds are primarily sodium-glucose co-transporter-2 inhibitors and are used for the treatment of type 2 diabetes mellitus .
Propiedades
Fórmula molecular |
C25H28O8 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R,5S)-5-[4-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C25H28O8/c26-12-24-13-32-25(33-24,23(29)21(27)22(24)28)17-4-5-18(15-2-3-15)16(11-17)9-14-1-6-19-20(10-14)31-8-7-30-19/h1,4-6,10-11,15,21-23,26-29H,2-3,7-9,12-13H2/t21-,22-,23+,24-,25-/m0/s1 |
Clave InChI |
IJBQJMNOXVKYDH-GIDFYXQGSA-N |
SMILES isomérico |
C1CC1C2=C(C=C(C=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



